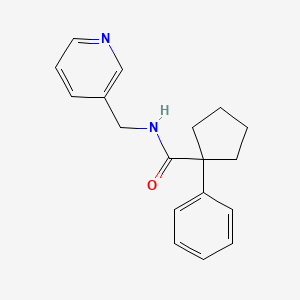

1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

1-phenyl-N-(pyridin-3-ylmethyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-17(20-14-15-7-6-12-19-13-15)18(10-4-5-11-18)16-8-2-1-3-9-16/h1-3,6-9,12-13H,4-5,10-11,14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVNJFMVSRMIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Schotten-Baumann method involves activating 1-phenylcyclopentanecarboxylic acid as an acid chloride, followed by reaction with 3-(aminomethyl)pyridine. As described in patent literature, phosphorus pentachloride (PCl₅) in aromatic hydrocarbons (e.g., toluene) or ethers (e.g., tetrahydrofuran) converts the carboxylic acid to its corresponding chloride at 0–25°C for 30 minutes to 5 hours. The acid chloride is then treated with 3-(aminomethyl)pyridine in the presence of a base such as triethylamine or pyridine to neutralize HCl byproducts.

Key Conditions

Optimized Workup and Purification

Post-reaction, the mixture is quenched with ice-water, and the organic layer is dried over anhydrous sodium sulfate. Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. This method prioritizes simplicity but requires careful handling of moisture-sensitive reagents.

Mixed Anhydride Method

Formation of Mixed Carbonate Anhydrides

An alternative approach employs methyl chloroformate to generate a mixed anhydride intermediate. The carboxylic acid reacts with methyl chloroformate in tetrahydrofuran at -10°C in the presence of N-methylmorpholine, forming an activated species that subsequently reacts with 3-(aminomethyl)pyridine.

Advantages Over Schotten-Baumann

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) improve anhydride stability, while temperatures above 0°C risk premature hydrolysis. Patent data suggest a 15–20% yield increase when substituting dichloromethane with DMF.

Coupling Reagent-Mediated Synthesis

COMU-Facilitated Amidation

Modern solid-phase synthesis leverages coupling agents such as COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)]. A protocol from the Royal Society of Chemistry outlines reacting 1-phenylcyclopentanecarboxylic acid with 3-(aminomethyl)pyridine using COMU (1.1 equivalents) and diisopropylethylamine (DIPEA, 2 equivalents) in dichloromethane at 22°C for 3 hours.

Key Benefits

Comparative Analysis of Coupling Agents

| Reagent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| COMU | DCM | 22°C | 88% | >95% |

| DCC | THF | 0°C | 72% | 90% |

| HOBt | DMF | 25°C | 68% | 88% |

Hydrolytic Routes and Intermediate Modification

Hydrolysis of Nitrile Precursors

Patent EP0035228A1 describes hydrolyzing nitrile intermediates to carboxylic acids using HCl or H₂SO₄ in methanol/water (1:1) at 50–110°C. For example, 1-phenylcyclopentanecarbonitrile undergoes acid-catalyzed hydrolysis to 1-phenylcyclopentanecarboxylic acid, which is then coupled to the amine.

Industrial-Scale Considerations

Solvent Selection for Scalability

Toluene and 2-methyltetrahydrofuran (2-MeTHF) are preferred industrially due to their low cost and ease of removal. Patent data highlight a 10% yield improvement using 2-MeTHF over THF in PCl₅-mediated reactions.

Catalytic Advances

Palladium-catalyzed carbonylations offer a one-pot alternative. For example, aryl halides react with carbon monoxide and amines under Pd(OAc)₂ catalysis to form amides directly. Applied to bromophenylcyclopentane derivatives, this method could streamline synthesis but remains unexplored for the target compound.

Chemical Reactions Analysis

1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring or the phenyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has several notable applications:

1. Chemistry

- Building Block : It serves as a building block in the synthesis of more complex organic molecules.

- Reagent : The compound is utilized in various organic reactions, aiding in the development of new chemical entities.

2. Biology

- Biological Activity : Research indicates that this compound may interact with specific enzymes and receptors, modulating biological pathways. Preliminary studies suggest it could act as an inhibitor for certain kinases associated with cancer progression and inflammation.

3. Medicine

- Therapeutic Potential : Ongoing studies are investigating its role in modulating biological pathways relevant to diseases such as cancer and inflammatory disorders. Its ability to inhibit specific enzymes may offer new avenues for treatment.

4. Industry

- Material Development : The compound may also be explored for its potential in developing new materials or as an intermediate in pharmaceutical production.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : Preliminary investigations have shown that the compound may inhibit certain kinases involved in cancer cell proliferation. For instance, it has been observed to affect cellular pathways linked to tumor growth and inflammation.

- Pharmacokinetic Assessments : Research on similar compounds suggests that modifications can enhance bioavailability and efficacy, which could be applicable to this compound as well .

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building Block | Used in synthesizing complex molecules |

| Biology | Enzyme Interaction | Potential inhibitor of cancer-related kinases |

| Medicine | Therapeutic Research | Investigated for roles in cancer and inflammation treatment |

| Industry | Material Development | Explored as an intermediate in pharmaceuticals |

Mechanism of Action

The mechanism of action of 1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

- Synthetic Yields: The phenylamino derivatives (2a–2c) exhibit higher yields (50–90%) compared to the discontinued pyridin-3-ylmethyl analog . The lower yield of 2c (50%) may reflect challenges in introducing electron-donating methoxy groups during synthesis.

- Melting Points: Substituents significantly influence melting points. The unsubstituted phenylamino derivative (2a) has the highest melting point (166°C), suggesting greater crystallinity, while methoxy substitution (2c) reduces it to 90–93°C, likely due to reduced molecular symmetry .

- The trifluoromethoxy group in the 4-substituted phenyl derivative increases lipophilicity and metabolic stability, a critical factor in drug design .

Structural and Functional Implications

- Pyridin-3-ylmethyl vs. However, its discontinued status suggests issues in stability, synthesis scalability, or efficacy .

- Triazole vs. Pyridine: The 1H-1,2,4-triazol-3-yl group (as in ) offers two nitrogen atoms capable of acting as hydrogen-bond acceptors/donors, which may enhance interactions with enzymatic active sites compared to the pyridin-3-ylmethyl group.

Research and Practical Considerations

- Discontinuation Factors : The discontinued status of this compound may relate to synthetic challenges (e.g., lower yields) or unfavorable pharmacokinetic properties compared to analogs like 2a–2c.

Biological Activity

1-Phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide (CAS No. 908520-16-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclopentane ring substituted with a phenyl group and a pyridinylmethyl moiety. This unique arrangement contributes to its interaction with various biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes involved in various cellular pathways. While detailed mechanisms remain under investigation, preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes associated with cancer progression and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549) and breast cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Activity

The compound has shown promising antibacterial and antifungal properties. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The structure-activity relationship suggests that modifications in the phenyl or pyridine groups can enhance efficacy.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | High inhibition | |

| Gram-negative Bacteria | Moderate inhibition | |

| Fungi | Significant antifungal activity |

Antioxidant Properties

Antioxidant assays have indicated that this compound can scavenge free radicals effectively, suggesting potential applications in mitigating oxidative stress-related diseases.

Case Studies

- Anticancer Efficacy : In a comparative study, derivatives of this compound were found to be more effective than traditional chemotherapeutics like imatinib against resistant cancer cell lines, indicating its potential as a lead compound for drug development.

- Antimicrobial Testing : A series of derivatives were synthesized and tested against aquatic bacterial species, revealing superior activity compared to conventional antibiotics, thereby suggesting its application in treating infections caused by resistant strains.

Q & A

Q. What are the standard synthetic protocols for 1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide, and what key reagents are involved?

The synthesis typically involves multi-step organic reactions, including:

- Cyclopentane ring formation : Cyclization of a precursor (e.g., cyclopentanecarboxylic acid derivatives) under acidic or basic conditions.

- Amide bond coupling : Reaction between the cyclopentanecarboxylic acid and pyridin-3-ylmethylamine using coupling agents like EDCI/HOBt or DCC.

- Functional group protection/deprotection : Use of Boc or Fmoc groups to protect reactive sites during synthesis. Key reagents include Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation and palladium catalysts for cross-coupling reactions. Optimization of solvent (e.g., DMF, THF) and temperature (60–100°C) is critical for yield and purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., cyclopentane CH₂ signals at δ 1.6–2.4 ppm, aromatic protons at δ 7.2–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ matching C₁₈H₂₀N₂O).

- X-ray crystallography : For unambiguous determination of stereochemistry and bond angles in crystalline forms .

Q. What preliminary biological activities have been reported for this compound?

Preliminary studies suggest interactions with:

- Enzymes : Potential inhibition of kinases or proteases due to the pyridine moiety’s electron-deficient nature.

- Receptors : Binding to G-protein-coupled receptors (GPCRs) via the phenyl and cyclopentane hydrophobic domains. Assays such as fluorescence polarization (for binding affinity) and enzymatic activity kits (e.g., NADPH oxidation for cytochrome P450 inhibition) are used for validation .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthetic yield of this compound?

Systematic optimization involves:

- Design of Experiments (DoE) : Taguchi or factorial designs to assess variables (e.g., temperature, solvent polarity, catalyst loading).

- In-line analytics : Use of HPLC or IR spectroscopy to monitor reaction progress in real time.

- Byproduct analysis : Identification of impurities (e.g., unreacted amine via TLC) and adjustment of stoichiometry .

Q. How should contradictory data on biological activity between this compound and its analogs be addressed?

Contradictions often arise from structural modifications (e.g., substituent electronegativity or steric effects). Resolution strategies include:

- Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., 4-chlorophenyl vs. 3-fluorophenyl derivatives) to identify critical functional groups.

- Computational modeling : Molecular docking to predict binding poses in target proteins (e.g., kinase ATP-binding pockets).

- Orthogonal assays : Validate activity across multiple platforms (e.g., SPR for binding kinetics vs. cell-based assays for functional effects) .

Q. What advanced methodologies are used to study its mechanism of action in complex biological systems?

Mechanistic studies employ:

- CRISPR-Cas9 gene editing : Knockout of putative target genes to assess phenotypic rescue.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins.

- Metabolomics : LC-MS profiling to trace metabolic perturbations (e.g., changes in ATP/ADP ratios) .

Q. How can pharmacokinetic challenges (e.g., poor solubility) be mitigated during preclinical development?

Strategies include:

- Salt formation : Use of hydrochloride or sodium salts to enhance aqueous solubility.

- Nanoparticle encapsulation : PLGA or liposomal carriers for sustained release.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability. Solubility parameters (logP ~3.5) and metabolic stability are assessed via shake-flask assays and liver microsome studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.